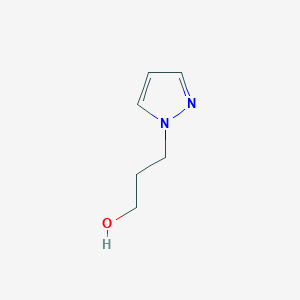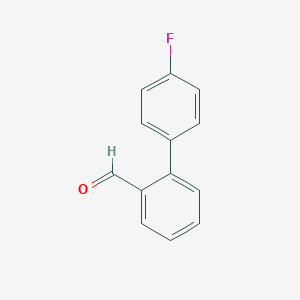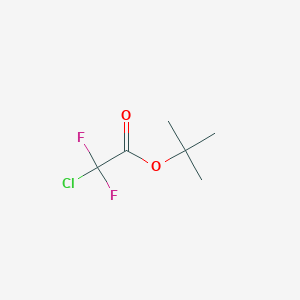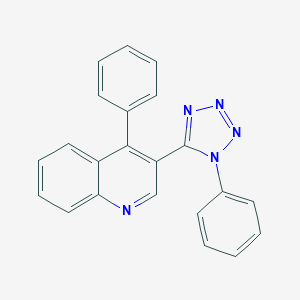
4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic aromatic organic compound with the molecular formula C22H15N5. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a quinoline core substituted with a phenyl group and a tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-, can be achieved through various methods. One common approach involves the cyclization of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These may include one-pot reactions, solvent-free conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their environmental benefits and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is linked to its ability to interfere with the heme detoxification pathway in Plasmodium species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with similar properties.
Pyrazoline: A heterocyclic compound with notable fluorescent properties.
Uniqueness
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is unique due to the presence of both a quinoline core and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
161464-70-6 |
|---|---|
Molekularformel |
C22H15N5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
InChI-Schlüssel |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Synonyme |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



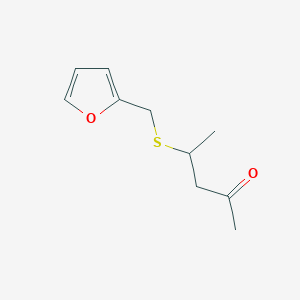

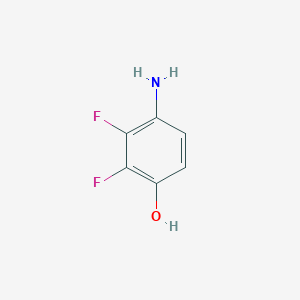
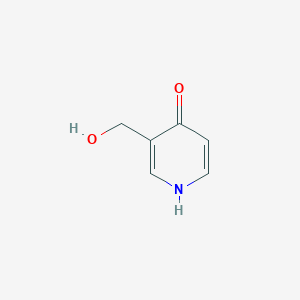
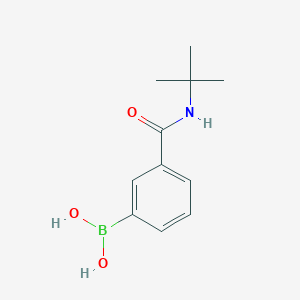

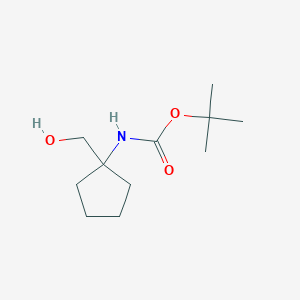
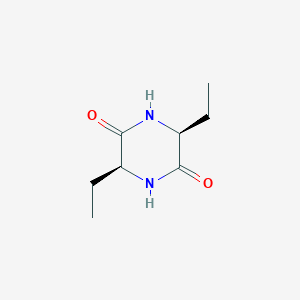
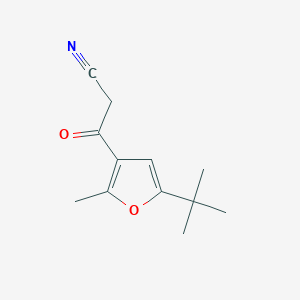
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
